molecular formula C9H8ClNO B8792866 7-Chloro-1-methylindolin-2-one CAS No. 67587-16-0

7-Chloro-1-methylindolin-2-one

Cat. No.: B8792866
CAS No.: 67587-16-0
M. Wt: 181.62 g/mol
InChI Key: QYSOWOHZXDBGQN-UHFFFAOYSA-N
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Description

7-Chloro-1-methylindolin-2-one is an indolin-2-one derivative characterized by a chlorine substituent at the 7th position and a methyl group at the 1st position of the indole ring. Its molecular formula is C₉H₈ClNO, with a molecular weight of 181.62 g/mol (calculated). This compound is primarily utilized in pharmaceutical and materials science research, though specific biological activities remain under investigation .

Properties

CAS No.

67587-16-0

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

7-chloro-1-methyl-3H-indol-2-one

InChI

InChI=1S/C9H8ClNO/c1-11-8(12)5-6-3-2-4-7(10)9(6)11/h2-4H,5H2,1H3

InChI Key

QYSOWOHZXDBGQN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=C1C(=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

  • Substituent Position Effects : Chlorine at C7 (as in the target compound) versus C5 (e.g., 5-Bromo analog) alters electronic distribution and binding affinity in biological systems. The C7 position may favor interactions with hydrophobic enzyme pockets .
  • Methylation Impact: The 1-methyl group in 7-Chloro-1-methylindolin-2-one enhances lipophilicity (predicted logP ~2.1) compared to non-methylated analogs like 7-chloroindolin-2-one (logP ~1.5) .
  • Synthetic Complexity : Multi-substituted derivatives (e.g., 7-Fluoro-1,3,3-trimethylindolin-2-one) require sequential halogenation and alkylation steps, reducing yields compared to single-substitution reactions .

Physicochemical Properties

  • Solubility : Chlorine and methyl groups reduce aqueous solubility. For example, 7-Chloro-1-methylindolin-2-one is predicted to have lower solubility (~0.1 mg/mL) than unsubstituted indolin-2-one (~1.5 mg/mL) .
  • Thermal Stability: Methylated derivatives generally exhibit higher melting points. 7-Chloro-3-(hydroxyamino)indol-2-one melts at 300°C, whereas non-hydroxylated analogs decompose at lower temperatures .

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